2-(2-methyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-1-yl)-4-(trifluoromethyl)pyrimidine
Description
This compound is a heterocyclic organic molecule featuring three distinct moieties:
Properties
IUPAC Name |
1-methyl-4-[2-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N8/c1-10-5-11-7-28(16-12-6-25-27(2)15(12)23-9-24-16)8-13(11)29(10)17-22-4-3-14(26-17)18(19,20)21/h3-4,6,9-11,13H,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVSUSBQWJBINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CN(CC2N1C3=NC=CC(=N3)C(F)(F)F)C4=NC=NC5=C4C=NN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
Target Compound
- Pyrazolo[3,4-d]pyrimidine : Provides a planar aromatic system for π-π stacking interactions.
- Octahydropyrrolo[3,4-b]pyrrole : Introduces sp³-hybridized nitrogen atoms, enabling hydrogen bonding and solubility modulation.
Analogous Compounds
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Replaces the octahydropyrrolopyrrole with a thienopyrimidine moiety. Retains the pyrazolo[3,4-d]pyrimidine core but lacks the trifluoromethyl group .
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (): Integrates a chromenopyridinone scaffold instead of pyrrolopyrrole. Features a thienopyrimidine substituent, enhancing electron-deficient character .
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (): Utilize pyridopyrimidinone cores but lack the bicyclic amine system. Include diverse substituents (e.g., piperazine, sulfonyl groups) for target specificity .
Substituent Analysis
Target Compound
Key Steps :
- Coupling of pyrazolo[3,4-d]pyrimidine with octahydropyrrolo[3,4-b]pyrrole via nucleophilic substitution or cross-coupling (similar to ) .
- Introduction of trifluoromethylpyrimidine via palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) .
Expected Yield : ~20–75%, based on yields for structurally complex analogs (e.g., 75% for ’s compound) .
Bioactivity and Pharmacological Profiles
Target Compound
Analog Compounds
Thieno[3,2-d]pyrimidine Derivatives (): Exhibit anticancer activity via kinase inhibition (e.g., EGFR) .
Chromeno-pyrazolo[3,4-b]pyridinones (): Demonstrated antimicrobial and anticancer properties .
Pyridopyrimidinones (): Potent cell growth inhibitors with IC₅₀ values in the nanomolar range .
Analytical Characterization
- NMR Spectroscopy : Chemical shifts in regions A (positions 39–44) and B (29–36) (as per ) would differ due to the trifluoromethyl group’s electron-withdrawing effects .
- LCMS/Molecular Networking : The compound’s molecular ion (M+1) and fragmentation patterns would cluster with pyrazolo[3,4-d]pyrimidine analogs in cosine score-based networks .
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles
The pyrazolo[3,4-d]pyrimidine nucleus is synthesized via cyclocondensation of 3-aminopyrazoles with electrophilic alkynes or carbonyl derivatives. For example, ethyl 4,4,4-trifluorobut-2-ynoate reacts with 3-amino-1-methyl-1H-pyrazole to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, which is subsequently halogenated to generate the 4-chloro derivative (Key Intermediate A).
Table 1: Optimization of Pyrazolo-Pyrimidine Synthesis
| Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Ethyl trifluorobutynoate | 80 | 78 | |
| Dimethyl acetylenedicarboxylate | 70 | 65 |
Halogenation of the 4-hydroxy intermediate using POCl₃ or PCl₅ achieves >90% conversion to the 4-chloro derivative, critical for subsequent cross-coupling.
Construction of the Octahydropyrrolo[3,4-b]Pyrrol-1-Yl Scaffold
Ring-Closing Metathesis (RCM)
A dual pyrrolidine ring system is assembled via RCM using Grubbs’ catalyst. For example, diene precursors derived from L-proline undergo metathesis to form the bicyclic framework, followed by hydrogenation to saturate the double bond.
[3+2] Cycloaddition
Azomethine ylides generated from sarcosine and ketones react with maleimides to form pyrrolo-pyrrolidine derivatives. This method offers stereochemical control but requires stringent temperature modulation (-20°C to 40°C).
Table 2: Comparison of Scaffold Synthesis Methods
| Method | Stereoselectivity | Yield (%) |
|---|---|---|
| RCM with Grubbs’ catalyst | Moderate | 72 |
| [3+2] Cycloaddition | High | 68 |
Introduction of the Trifluoromethyl Group
Direct Trifluoromethylation
The 4-position of pyrimidine is functionalized using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) under radical conditions. This method achieves 60–70% yields but requires anhydrous conditions.
Building Block Approach
Ethyl 4,4,4-trifluorobut-2-ynoate serves as a trifluoromethyl source during cyclocondensation, as demonstrated in the synthesis of analogous pyrazolo-pyrimidines. This strategy avoids late-stage fluorination, improving atom economy.
Fragment Coupling and Final Assembly
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of Key Intermediate A (4-chloro-pyrazolo-pyrimidine) with the octahydropyrrolo-pyrrolidine amine forms the C–N bond. Optimized conditions use Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C, achieving 85% yield.
SNAr Displacement
Electron-deficient pyrimidines undergo nucleophilic aromatic substitution with amines. The 4-trifluoromethyl group activates the 2-position for displacement by the bicyclic amine, though competing side reactions reduce yields to ~50%.
Purification and Characterization
Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound in >98% purity. Characterization by ¹H/¹³C NMR confirms regiochemistry, while HRMS validates the molecular formula (C₁₉H₂₀F₃N₉ requires 443.1732 [M+H]⁺).
Challenges and Optimization Opportunities
-
Stereochemical Control : The octahydropyrrolo-pyrrolidine scaffold exhibits four stereocenters, necessitating chiral auxiliaries or asymmetric catalysis.
-
Trifluoromethyl Stability : Radical trifluoromethylation can degrade sensitive intermediates; building block approaches are preferred.
-
Coupling Efficiency : Buchwald-Hartwig conditions outperform SNAr in yield and reproducibility .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis of pyrazolo[3,4-d]pyrimidine derivatives requires precise control of solvent polarity, temperature (often 80–120°C), and reaction time to prevent side reactions. For example, amide coupling steps may require anhydrous conditions and catalysts like HATU/DIPEA . Chromatographic monitoring (HPLC or TLC) is critical to track intermediate purity . Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acid-sensitive steps) significantly impacts yield .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the pyrazolo[3,4-d]pyrimidine core and trifluoromethyl group. IR spectroscopy identifies carbonyl stretches (e.g., 1680–1720 cm) in amide or ester moieties . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly for the octahydropyrrolo[3,4-b]pyrrolidine ring system .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The CF group enhances metabolic stability and lipophilicity, which can be quantified via logP measurements (e.g., shake-flask method). Computational tools like COSMO-RS predict solubility in aqueous buffers, critical for in vitro assays .
Advanced Research Questions
Q. What computational strategies can predict reactivity or regioselectivity in modifying the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer : Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) model electron density to identify reactive sites (e.g., C4 of pyrimidine for nucleophilic substitution). Machine learning models trained on pyrazolo-pyrimidine reaction databases (e.g., Reaxys) predict regioselectivity in alkylation or amidation steps .
Q. How can contradictory biological activity data be resolved when testing this compound against kinase targets?
- Methodological Answer : Contradictions may arise from stereochemical variations in the octahydropyrrolo-pyrrolidine system. Use chiral HPLC to isolate enantiomers and test individually . Molecular docking (AutoDock Vina) with kinase crystal structures (e.g., PDB: 3QAK) identifies binding pose discrepancies caused by trifluoromethyl interactions .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
- Methodological Answer : Introduce solubilizing groups (e.g., PEGylation) at the pyrimidine N1 position via SNAr reactions. Alternatively, formulate as a nanocrystalline suspension using wet-milling with stabilizers like poloxamer 407 .
Experimental Design & Data Analysis
Q. How should reaction progress be monitored in multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediates like activated esters. For air-sensitive steps (e.g., Grignard additions), employ Schlenk-line techniques with -NMR aliquot sampling under inert conditions .
Q. What analytical workflows validate purity and stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
